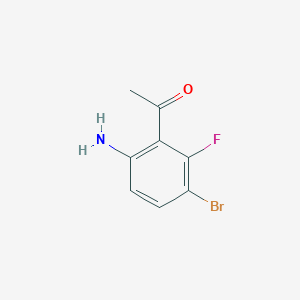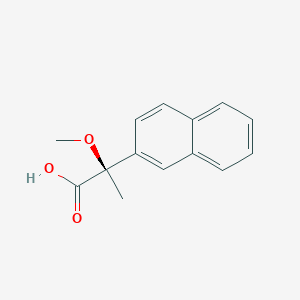
(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methoxy-2-naphthalen-2-yl-propionic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a methoxy group and a naphthalene ring, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This method employs rhodium-catalyzed reactions with specific ligands to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid may involve large-scale enantioselective synthesis techniques. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficiency and scalability. The use of renewable feedstocks and green chemistry principles is also gaining traction in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group and naphthalene ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
The major products formed from these reactions include various derivatives of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid, such as ketones, alcohols, and substituted naphthalene compounds
Wissenschaftliche Forschungsanwendungen
®-2-Methoxy-2-naphthalen-2-yl-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: The compound’s chiral nature makes it valuable in studying enantioselective biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to distinct effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methoxy-2-naphthalen-2-yl-propionic acid: The enantiomer of the compound with different stereochemistry.
2-Methoxy-2-naphthalen-2-yl-acetic acid: A structurally similar compound with a different side chain.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Uniqueness
®-2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a naphthalene ring.
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(2R)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1 |
InChI-Schlüssel |
PATHKUFURGNLJU-CQSZACIVSA-N |
Isomerische SMILES |
C[C@@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
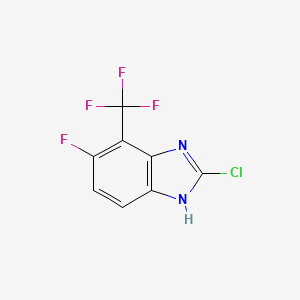
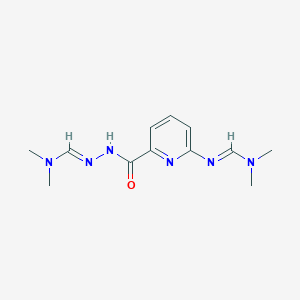

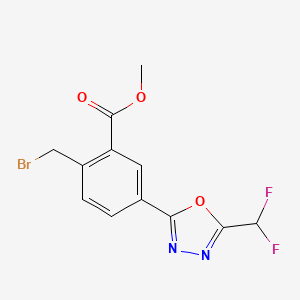

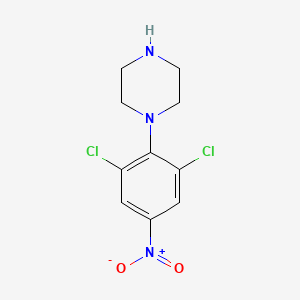
![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
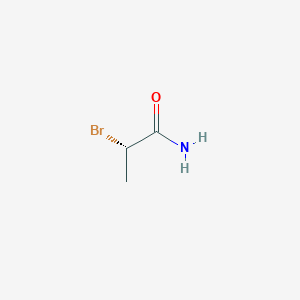
![(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)

